molecular formula C14H19Cl2NO B10764540 N-Ethylnorketamine Hydrochloride

N-Ethylnorketamine Hydrochloride

Cat. No.: B10764540
M. Wt: 288.2 g/mol
InChI Key: GNIGLKYNNVJORD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylnorketamine Hydrochloride typically involves the ethylation of norketamine. The process begins with the preparation of norketamine, which is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethylated product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: N-Ethylnorketamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate, leading to the formation of ketone derivatives.

    Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, typically using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-Ethylnorketamine Hydrochloride has been explored in various scientific domains:

Mechanism of Action

The primary mechanism by which N-Ethylnorketamine Hydrochloride exerts its effects is through antagonism of the NMDA receptor. This inhibition reduces excitatory neurotransmission, leading to its anesthetic and hallucinogenic effects. Additionally, its antidepressant effects are thought to involve the activation of AMPA receptors and the modulation of serotonin receptors (5-HT2), which contribute to its rapid onset of action .

Comparison with Similar Compounds

N-Ethylnorketamine Hydrochloride is often compared to other dissociative anesthetics such as:

    Ketamine: Known for its use in anesthesia and rapid antidepressant effects.

    Methoxetamine: A designer drug with similar dissociative properties but with a longer duration of action.

    Phencyclidine (PCP): Another NMDA receptor antagonist with potent hallucinogenic effects.

Uniqueness: this compound stands out due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties, potentially offering a different therapeutic profile compared to its analogs .

Properties

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C14H18ClNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H

InChI Key

GNIGLKYNNVJORD-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl

Origin of Product

United States

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